[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid is a chemical compound recognized for its potential applications in scientific research, particularly in medicinal chemistry. The compound is classified under pyrazole derivatives, which are known for their diverse biological activities.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and Enamine, which provide detailed specifications and safety data for handling and usage. Its CAS number is 1001518-81-5, and it is also referenced under other identifiers such as CID 7018471 in PubChem.
The compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. Its structural formula is C₇H₇BrF₂N₂O₂, indicating the presence of bromine and difluoromethyl groups that contribute to its unique properties.
The synthesis of [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions (temperature, solvent choice) to optimize yields and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized product.
The molecular structure of [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid features a pyrazole ring with a bromine atom at the 4-position, a difluoromethyl group at the 5-position, and a carboxylic acid functional group attached to the nitrogen atom of the pyrazole.
The compound can participate in various chemical reactions typical for carboxylic acids and pyrazole derivatives:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Reaction mechanisms often involve intermediate species that can be analyzed through spectroscopic methods.
The mechanism of action for [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid primarily relates to its interaction with biological targets in medicinal chemistry. The compound may act as an inhibitor or modulator in enzymatic pathways due to its structural similarity to biologically active molecules.
Research indicates that derivatives of pyrazoles can exhibit anti-inflammatory, analgesic, and antimicrobial properties, suggesting potential therapeutic applications.
These properties are crucial for determining storage conditions and potential applications in laboratory settings.
[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid has several scientific uses:
Difluoromethylation of the pyrazole core represents a critical step in synthesizing [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid, as the difluoromethyl (-CF₂H) group significantly influences the compound’s electronic properties and metabolic stability. Two predominant methodologies have emerged: halogen-exchange fluorination and direct electrophilic difluoromethylation. The halogen-exchange approach utilizes diethyl bromodifluoromethylphosphonate or similar reagents to replace bromine or chlorine precursors with -CF₂H under palladium catalysis, achieving yields of 70–85% [7]. Alternatively, electrophilic difluoromethylation employs difluorocarbene reagents generated in situ from sodium chlorodifluoroacetate, which attack electron-rich positions on pre-formed pyrazole intermediates. This method requires strict temperature control (-20°C to 0°C) to suppress polyfluorination byproducts. Recent innovations include flow chemistry systems that enhance mixing efficiency and heat transfer, improving selectivity for the mono-difluoromethylated product (purity >95%) [7]. The choice between these strategies depends on the substrate’s halogen sensitivity and the need for regioselective functionalization at the C-3 or C-5 positions.
Table 1: Difluoromethylation Reagents and Performance Metrics
Reagent | Conditions | Yield (%) | Regioselectivity (C-3:C-5) |
---|---|---|---|
Diethyl bromodifluoromethylphosphonate | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 85 | 1:0 |
Sodium chlorodifluoroacetate | CuI, DMF, 0°C | 72 | 9:1 |
Difluoromethyl phenyl sulfoxide | t-BuOK, THF, -20°C | 68 | 8:1 |
The electronic and steric properties of C-3 and C-5 substituents profoundly impact pyrazole ring reactivity during acetic acid side-chain installation and bromination. Cyclopropyl groups (e.g., in [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid) exert strong electron-donating effects (+I effect), enhancing nucleophilic substitution at C-1 but increasing steric hindrance that can reduce bromination efficiency at C-4 by 15–20% compared to methyl analogues [4]. Conversely, methyl groups (-CH₃) offer moderate electron donation with minimal steric bulk, facilitating both alkylation and halogenation steps (yields ~90%). Trifluoromethyl groups (-CF₃), while sterically similar to methyl, are strongly electron-withdrawing (-I effect), which diminishes electron density at N-1 and complicates alkylation. This necessitates harsher conditions (e.g., NaH/DMF at 60°C) for acetic acid side-chain attachment, lowering yields to 60–75% [3] [7]. Additionally, -CF₃ groups direct electrophilic bromination ortho to themselves due to resonance effects, contrasting with the para-directing nature of cyclopropyl and methyl groups. Computational studies (DFT calculations) confirm these trends, showing a 12 kcal/mol activation barrier difference for bromination between methyl- and trifluoromethyl-substituted pyrazoles [6].
Introduction of the acetic acid moiety at N-1 relies on nucleophilic displacement or decarboxylative coupling, with the latter emerging as a racemization-free strategy ideal for chiral applications. Classical alkylation employs ethyl bromoacetate followed by alkaline hydrolysis, achieving 80–85% yields but risking O-alkylation byproducts when free carboxylic acids are present [3]. Photoredox decarboxylative methods, however, enable direct coupling of unprotected carboxylic acids (e.g., bromoacetic acid) with pyrazole anions under mild conditions. Key innovations include:
Regioselective bromination at C-4 presents the principal challenge due to competing reactions at C-3, C-5, or the difluoromethyl group. Electrophilic bromination (e.g., Br₂/AcOH) favors C-4 in methyl-substituted pyrazoles but exhibits poor selectivity in cyclopropyl analogues, yielding 20–30% of undesired dibrominated products [7]. Transition-metal catalysis overcomes this via directed C–H activation:
Table 2: Bromination Methods for Pyrazole Intermediates
Method | Conditions | C-4 Selectivity (%) | Yield (%) |
---|---|---|---|
Br₂/AcOH | 25°C, 2h | 75 | 68 |
NBS/Pd(OAc)₂ | Pyridine, DCE, 80°C, 12h | 95 | 90 |
CuBr₂/8-Hydroxyquinoline | DMF, 100°C, 8h | 92 | 87 |
Key Synthesis Design Principles
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1